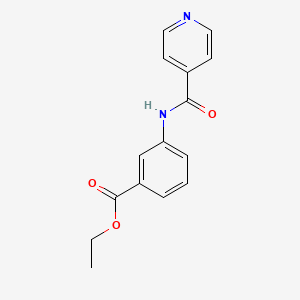

ethyl 3-(isonicotinoylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 3-(isonicotinoylamino)benzoate involves intricate chemical reactions and processes. While the specific synthesis of this compound is not detailed in the available literature, similar compounds have been synthesized using methods like single-crystal X-ray crystallography and reactions involving ethyl acrylate with arenediazonium bromides (Małecka, Grabowski, & Budzisz, 2004; Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004) (Małecka, Grabowski, & Budzisz, 2004) (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

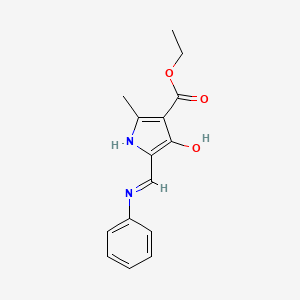

Molecular Structure Analysis

The molecular structure of ethyl 3-(isonicotinoylamino)benzoate and related compounds has been analyzed using techniques like Density Functional Theory (DFT) and X-ray diffraction. These studies help in understanding the spatial arrangement of atoms and the intramolecular interactions within the molecule (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011) (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(isonicotinoylamino)benzoate and its derivatives are complex and can include various transformations. The reactivity of the compound under different conditions is significant for understanding its chemical behavior and potential applications (Hirayama, 1967) (Hirayama, 1967).

Physical Properties Analysis

Physical properties such as crystal structure, melting point, and solubility are crucial for understanding the practical aspects of ethyl 3-(isonicotinoylamino)benzoate. These properties are often determined through experimental studies and provide insights into the stability and handling of the compound (Koca, Gümüş, Kani, & Çırak, 2014) (Koca, Gümüş, Kani, & Çırak, 2014).

Chemical Properties Analysis

The chemical properties of ethyl 3-(isonicotinoylamino)benzoate, such as reactivity, chemical stability, and interactions with other substances, are essential for its application in various fields. These properties can be investigated through spectroscopic methods and chemical analysis (Cucek, 1999) (Cucek, 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized through a Reformatsky reaction, aiming at potential applications as a proteinase inhibitor. This compound's synthesis and evaluation highlight its relevance in developing novel therapeutic agents targeting specific proteinase activities (Angelastro, Bey, Mehdi, & Peet, 1992).

Novel Thrombin-Receptor Antagonist

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist. A series of derivatives were synthesized, showing promise in differentiating and proliferating HL-60 cells and exhibiting selective antiproliferatory activities. This research indicates potential therapeutic applications in cancer treatment by targeting specific cellular mechanisms (郭瓊文, 2006).

Antiplatelet Activity

Further research on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives revealed their significant antiplatelet activity, particularly against protease-activated receptor 4 (PAR4). This study not only identifies critical functional groups for anti-PAR4 activity but also provides a foundation for developing novel antiplatelet drug candidates (Chen et al., 2008).

Marine-Derived Fungal Compounds

Exploration of marine-derived fungi yielded new benzoate and phenylacetate derivatives with potential biomedical applications. Specifically, compounds isolated from Engyodontium album showed inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, highlighting their potential as leads for developing new antimicrobial agents (Wang et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 3-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-5-13(10-12)17-14(18)11-6-8-16-9-7-11/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUGIQYFHNNYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(pyridin-4-ylcarbonyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)